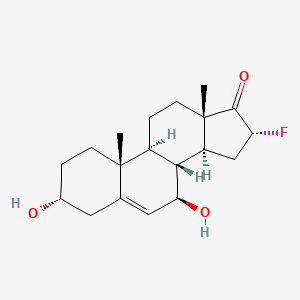
(3alpha,16alpha)-16-Fluoro-3,7-dihydroxyandrost-5-en-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3alpha,16alpha)-16-Fluoro-3,7-dihydroxyandrost-5-en-17-one is a synthetic steroidal compound. It is characterized by the presence of a fluorine atom at the 16th position and hydroxyl groups at the 3rd and 7th positions on the androstane skeleton. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha,16alpha)-16-Fluoro-3,7-dihydroxyandrost-5-en-17-one typically involves multiple steps, starting from a suitable steroidal precursor. The introduction of the fluorine atom at the 16th position can be achieved through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The hydroxyl groups at the 3rd and 7th positions can be introduced via selective hydroxylation reactions using oxidizing agents like osmium tetroxide or potassium permanganate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3alpha,16alpha)-16-Fluoro-3,7-dihydroxyandrost-5-en-17-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group at the 17th position can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, osmium tetroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones at the 3rd and 7th positions.
Reduction: Formation of hydroxyl groups at the 17th position.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3alpha,16alpha)-16-Fluoro-3,7-dihydroxyandrost-5-en-17-one has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds and for studying reaction mechanisms involving fluorinated steroids.
Biology: Investigated for its potential effects on cellular processes and its interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes involving fluorinated steroids.
Mechanism of Action
The mechanism of action of (3alpha,16alpha)-16-Fluoro-3,7-dihydroxyandrost-5-en-17-one involves its interaction with specific molecular targets and pathways. The fluorine atom at the 16th position can enhance the compound’s binding affinity to certain receptors or enzymes, leading to altered biological activity. The hydroxyl groups at the 3rd and 7th positions may also play a role in the compound’s interactions with proteins and other biomolecules, influencing its overall effects.
Comparison with Similar Compounds
Similar Compounds
(3alpha,16alpha)-3,16-Dihydroxyandrost-5-en-17-one: Lacks the fluorine atom at the 16th position.
(3alpha,16alpha)-16-Fluoro-3-hydroxyandrost-5-en-17-one: Lacks the hydroxyl group at the 7th position.
(3alpha,16alpha)-16-Fluoro-3,7-dihydroxyandrost-5-en-17-ol: Has a hydroxyl group instead of a carbonyl group at the 17th position.
Uniqueness
The presence of the fluorine atom at the 16th position in (3alpha,16alpha)-16-Fluoro-3,7-dihydroxyandrost-5-en-17-one distinguishes it from other similar compounds. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and overall stability, making it unique and valuable for various research applications.
Properties
CAS No. |
515159-76-9 |
|---|---|
Molecular Formula |
C19H27FO3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(3R,7R,8R,9S,10R,13S,14S,16R)-16-fluoro-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H27FO3/c1-18-5-3-11(21)7-10(18)8-15(22)16-12(18)4-6-19(2)13(16)9-14(20)17(19)23/h8,11-16,21-22H,3-7,9H2,1-2H3/t11-,12+,13+,14-,15+,16-,18+,19+/m1/s1 |
InChI Key |
SSZIYHKWAOUYCI-AIFYEBACSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](CC1=C[C@@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)F)C)O)O |
Canonical SMILES |
CC12CCC(CC1=CC(C3C2CCC4(C3CC(C4=O)F)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[(3S)-3-hydroxytetradecanoyl]amino]-4-methylpentanoic acid](/img/structure/B12573990.png)
![2H-Pyran, 3-bromo-2-[(1-ethenylhexyl)oxy]tetrahydro-](/img/structure/B12573994.png)
![Pyrrolidine, 1-[[5-(3-cyanophenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12574009.png)
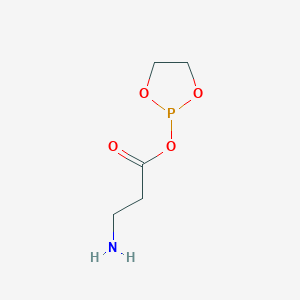

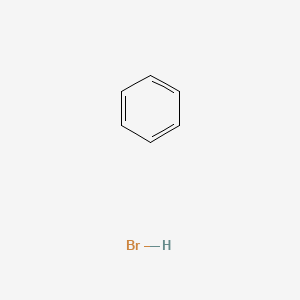
![4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde](/img/structure/B12574043.png)
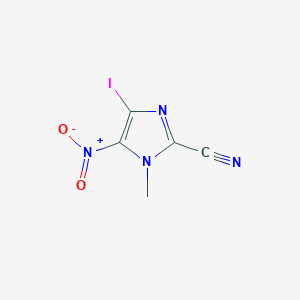
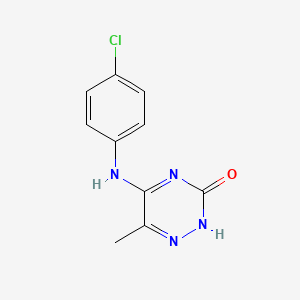
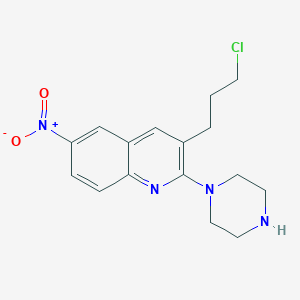
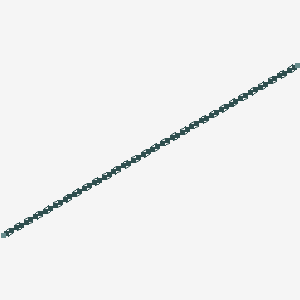

![N,N-Diethyl-2-[4-(2,4,4-trimethylpentan-2-yl)phenyl]acetamide](/img/structure/B12574074.png)
![Benzamide, 4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B12574082.png)
